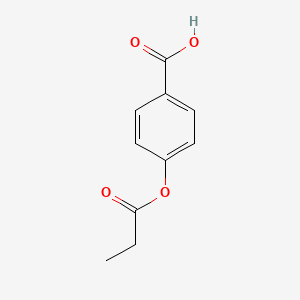
4-(Propanoyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propanoyloxy)benzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the hydroxyl group at the para position is esterified with propanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propanoyloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Propanoyloxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzoic acid and propanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (FeBr3, AlCl3).
Major Products:
Hydrolysis: 4-Hydroxybenzoic acid and propanoic acid.
Oxidation: Carboxylic acids.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(Propanoyloxy)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Propanoyloxy)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The ester group can also undergo hydrolysis, releasing 4-hydroxybenzoic acid, which has known biological activities .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzoic acid: The parent compound, differing by the absence of the propanoate ester group.
4-Acetoxybenzoic acid: Similar structure but with an acetyl group instead of a propanoyl group.
4-Methoxybenzoic acid: Contains a methoxy group instead of the propanoyloxy group.
Uniqueness: 4-(Propanoyloxy)benzoic acid is unique due to its specific ester group, which imparts distinct chemical and biological properties. The propanoyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
16358-92-2 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
4-propanoyloxybenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13) |
Clé InChI |
MNPYETDBTVUTDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


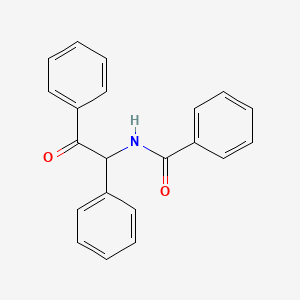
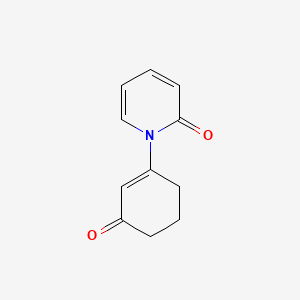
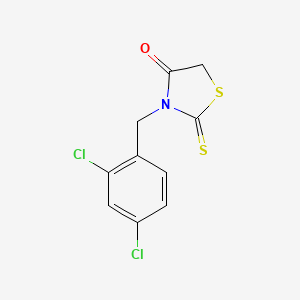
![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
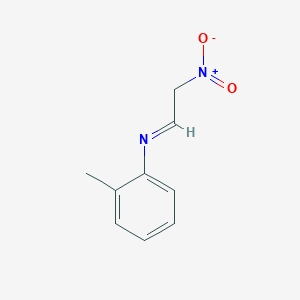
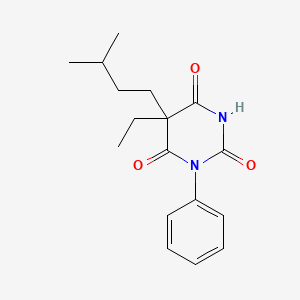
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
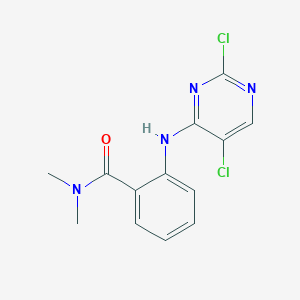
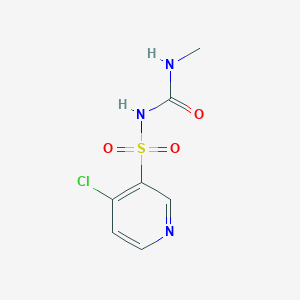
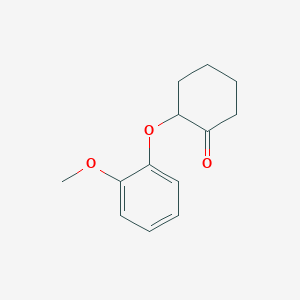
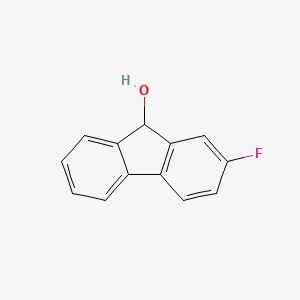
![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
